Neohesperidin Dihydrochalcone-d3
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Overview
Description
Neohesperidin dihydrochalcone-d3 is a derivative of neohesperidin, a flavonoid found in citrus fruits. This compound is known for its intense sweetness, being approximately 1000 times sweeter than sucrose. It is commonly used as a non-nutritive sweetener in various food and pharmaceutical products due to its ability to mask bitter tastes and enhance flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neohesperidin dihydrochalcone-d3 is synthesized through the hydrogenation of neohesperidin. The process involves the following steps:
Extraction of Neohesperidin: Neohesperidin is extracted from the bitter orange (Citrus aurantium) using solvents like ethanol or methanol.
Hydrogenation: The extracted neohesperidin undergoes hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under alkaline conditions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing large quantities of citrus peels to extract neohesperidin.
Catalytic Hydrogenation: Employing industrial hydrogenation reactors to convert neohesperidin to neohesperidin dihydrochalcone under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Neohesperidin dihydrochalcone-d3 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent parts.
Glucuronidation: Adding glucuronic acid to the compound.
Sulfation: Adding sulfate groups to the compound.
Glutamylation: Adding glutamic acid residues to the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Glucuronidation and Sulfation: Enzymatic reactions facilitated by specific enzymes like UDP-glucuronosyltransferases and sulfotransferases.
Major Products Formed:
Hesperetin Dihydrochalcone: A product formed through deglucosylation.
Various Metabolites: Including glucuronides, sulfates, and glutamylated derivatives.
Scientific Research Applications
Neohesperidin dihydrochalcone-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of neohesperidin dihydrochalcone-d3 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like MAPK and NF-κB.
Sweet Taste Receptor Activation: Binds to the human sweet taste receptor TAS1R2+TAS1R3, inducing a sweet taste sensation.
Comparison with Similar Compounds
Neohesperidin dihydrochalcone-d3 is compared with other similar compounds like:
Naringin Dihydrochalcone: Another sweetener derived from naringin, also found in citrus fruits.
Hesperidin Dihydrochalcone: Derived from hesperidin, known for its antioxidant properties.
Uniqueness:
Properties
Molecular Formula |
C28H36O15 |
---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1/i2D3 |
InChI Key |
ITVGXXMINPYUHD-RKUSAFQTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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